2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Interest has grown in targeting VEGFR-2 and c-MET receptors for cancer therapy. Researchers have developed and synthesized aryl pyridine derivatives with 1,3-diphenylurea attached. Among these, compounds 2d, 2f, 2j, 2k, and 2n demonstrated potent inhibition against both c-MET (IC50 values ranging from 18 to 170 nM) and VEGFR-2 (IC50 values ranging from 24 to 320 nM). These compounds also exhibited cytotoxicity against breast cancer cell lines (MCF-7 and PC-3) and induced apoptosis .
- The compound’s pharmacological effects extend beyond cancer. It has been investigated in the context of methamphetamine-induced behavioral sensitization. Researchers explored the involvement of dopamine D3 receptors and the dopamine transporter. This work sheds light on potential applications related to addiction and neuropsychiatric disorders .
- Phenazine-2,3-diamine (DAP), a non-protonated form of the compound, exhibits intense luminescence. Chemists and biochemists find DAP intriguing due to its rich organic chemistry. Further studies could explore its luminescent behavior and applications in materials science or bioimaging .
- Compound 2n specifically induced apoptosis in MCF-7 breast cancer cells. It affected apoptosis-related genes (P53, Bax, caspases 3, 9) and the anti-apoptotic gene Bcl-2. Understanding these mechanisms could lead to targeted therapies for breast cancer .
- In animal studies, compound 2n reduced tumor mass and volume, demonstrating anticancer activity. Hematological parameters improved, suggesting potential clinical applications .
Dual VEGFR-2 and c-MET Inhibition for Cancer Treatment
Behavioral Sensitization and Dopamine Receptors
Luminescent Properties and Organic Chemistry
Anticancer Mechanisms and Apoptosis Pathways
In Vivo Anticancer Activity
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(propan-2-yl)phenylacetyl chloride, followed by cyclization with 2,3-dimethylphenyl isothiocyanate and oxidation with potassium permanganate to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-(propan-2-yl)phenylacetyl chloride", "2,3-dimethylphenyl isothiocyanate", "potassium permanganate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-(propan-2-yl)phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(propan-2-yl)phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Cyclization of the intermediate with 2,3-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate to form the thieno[3,2-d]pyrimidine intermediate.", "Step 3: Oxidation of the intermediate with potassium permanganate in the presence of a base such as sodium hydroxide to form the final product, 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide." ] } | |
CAS-Nummer |
1291832-88-6 |
Molekularformel |
C25H25N3O3S |
Molekulargewicht |
447.55 |
IUPAC-Name |
2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O3S/c1-15(2)18-9-5-6-10-19(18)26-22(29)14-27-21-12-13-32-23(21)24(30)28(25(27)31)20-11-7-8-16(3)17(20)4/h5-13,15H,14H2,1-4H3,(H,26,29) |
InChI-Schlüssel |
INZBOGMZPSPBSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.